3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Overview
Description
Preparation Methods
The synthesis of 3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the reaction of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Introduction of the fluorine and methoxy groups: The fluorine and methoxy groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents such as fluorinating agents and methoxylating agents.
Formation of the propanoic acid moiety:
Chemical Reactions Analysis
3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Scientific Research Applications
3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes and as a probe to investigate enzyme activities and receptor interactions.
Mechanism of Action
The mechanism of action of 3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine and methoxy groups enhances its binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid can be compared with other similar compounds, such as:
3-(3-Fluoro-4-methoxybenzoyl)propionic acid: This compound shares the fluorine and methoxy groups but differs in the presence of a benzoyl group instead of the oxadiazole ring.
3-(4-Methoxyphenyl)propionic acid: This compound lacks the fluorine atom and the oxadiazole ring, making it less versatile in terms of chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O4/c1-18-9-3-2-7(6-8(9)13)12-14-10(19-15-12)4-5-11(16)17/h2-3,6H,4-5H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGYAFFCZMDYIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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